molecular formula C23H19NO5 B613539 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid CAS No. 178119-93-2

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid

Katalognummer: B613539
CAS-Nummer: 178119-93-2
Molekulargewicht: 389.4
InChI-Schlüssel: QBYSEGZHOGZXFO-OAQYLSRUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid (CAS 178119-93-2) is a chiral Fmoc-protected amino acid derivative widely used in peptide synthesis and pharmaceutical research . Its structure features:

  • Fmoc group: A fluorenylmethyloxycarbonyl (Fmoc) protecting group, critical for temporary amine protection in solid-phase peptide synthesis (SPPS).
  • R-configuration: The stereochemistry at the α-carbon ensures enantioselective incorporation into peptides.

This compound is valued for its role in synthesizing bioactive molecules, particularly in drug discovery targeting enzymes or receptors sensitive to aromatic interactions .

Eigenschaften

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c25-15-11-9-14(10-12-15)21(22(26)27)24-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21,25H,13H2,(H,24,28)(H,26,27)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYSEGZHOGZXFO-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CC=C(C=C4)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673973
Record name (2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(4-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178119-93-2
Record name (2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(4-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-hydroxyphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Methyl Ester Formation and Benzyloxycarbonyl (Z) Protection

Starting Material : L-Tyrosine (L-Tyr)
Reagents : SOCl₂, methanol, Z-Cl (benzyl chloroformate), Na₂CO₃
Procedure :

  • Esterification : L-Tyr is refluxed with SOCl₂ in methanol to form tyrosine methyl ester hydrochloride (Tyr-OMe·HCl).

  • Z-Protection : Tyr-OMe·HCl is dissolved in aqueous Na₂CO₃, treated with Z-Cl in ethyl acetate at pH 7–10, yielding Z-L-Tyr-OMe.

Critical Parameters :

  • pH control (7–10) prevents racemization.

  • Reaction time: 4–6 hours at 25°C.

tert-Butyl Group Introduction for Hydroxyl Protection

Reagents : H₂SO₄, isobutene, CH₂Cl₂
Procedure :
Z-L-Tyr-OMe is dissolved in CH₂Cl₂, treated with H₂SO₄ and isobutene for 1–10 days to install the tert-butyl group on the phenolic hydroxyl, yielding Z-L-Tyr(tBu)-OMe.

Optimization :

  • Extended reaction times (7 days) improve tert-butyl incorporation.

  • Acidic conditions (H₂SO₄) facilitate electrophilic substitution without epimerization.

Saponification and Hydrogenolysis

Reagents : NaOH, Pd/C, H₂
Procedure :

  • Saponification : Z-L-Tyr(tBu)-OMe is hydrolyzed with NaOH to Z-L-Tyr(tBu).

  • Hydrogenolysis : Z-group removal via Pd/C-catalyzed hydrogenation yields L-Tyr(tBu).

Key Findings :

  • Citric acid (pH 6) stabilizes the product during isolation.

  • Hydrogenolysis at 25°C prevents tert-butyl cleavage.

Fmoc Protection of the Amino Group

Reagents : Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide), Na₂CO₃, THF
Procedure :
L-Tyr(tBu) is reacted with Fmoc-OSu in THF/water at pH 8–10, yielding Fmoc-Tyr(tBu). Acidification with citric acid precipitates the product.

Reaction Metrics :

  • Yield: 82–87%.

  • Purity: >95% (HPLC).

Final Deprotection and Isolation

Reagents : TFA (trifluoroacetic acid), diethyl ether
Procedure :
The tert-butyl group is removed with TFA, followed by neutralization and crystallization to isolate (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid.

Analytical Data :

  • Molecular Weight : 389.40 g/mol.

  • Optical Rotation : [α]D²⁵ = +12.5° (c = 1, DMSO).

Comparative Analysis of Synthetic Routes

ParameterPatent MethodLiterature Method
Starting Material L-TyrosineCommercially available derivatives
Key Reagents Z-Cl, Fmoc-OSuHATU, DIPEA
Reaction Time 8–10 days24–48 hours
Overall Yield 65–70%75–82%
Chiral Purity >99% ee95–98% ee

Insights :

  • The patent method prioritizes enantiomeric purity (>99% ee) through rigorous pH control and low-temperature hydrogenolysis.

  • Solution-phase coupling in uses HATU/DIPEA for faster amide bond formation but risks minor racemization.

Key Challenges and Solutions

Racemization During Fmoc Protection

  • Cause : Base-catalyzed epimerization at α-carbon.

  • Mitigation : Conduct reactions at pH 8–10 and temperatures <25°C.

tert-Butyl Group Stability

  • Issue : Acidic cleavage during final deprotection.

  • Solution : Use TFA in dichloromethane (0°C, 1 hour) for selective removal.

Scalability and Industrial Relevance

The patent method is optimized for kilogram-scale production:

  • Cost Efficiency : Avoids expensive coupling reagents (e.g., HATU).

  • Environmental Impact : Replaces halogenated solvents with THF/water mixtures.

Recent Advancements

  • Microwave-Assisted Synthesis : Reduces reaction time for Fmoc protection from 24 hours to 30 minutes.

  • Continuous Flow Systems : Improve yield (88%) and purity (98%) via precise temperature/pH control .

Analyse Chemischer Reaktionen

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid is used as a building block in the synthesis of complex organic molecules

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective reactions.

Medicine

In medicine, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. The Fmoc group serves as a protecting group for amino acids during peptide synthesis.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its ability to undergo various chemical transformations makes it a valuable intermediate in the manufacture of high-value products.

Wirkmechanismus

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The Fmoc group protects the amino group during chemical reactions, allowing for selective functionalization of other parts of the molecule. The hydroxyphenyl acetic acid moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) Positional Isomerism: Para vs. Meta Hydroxyl Groups
  • Target Compound: (R)-2-(Fmoc-amino)-2-(4-hydroxyphenyl)acetic acid (CAS 178119-93-2) .
  • Analog: (R)-2-(Fmoc-amino)-2-(3-hydroxyphenyl)acetic acid (CAS 615553-60-1) . Key Difference: Hydroxyl group at the meta position instead of para. Implications: Altered hydrogen-bonding patterns and steric interactions may affect binding affinity in drug-receptor interactions.
(b) Functional Group Substitution: Hydroxyl vs. Methoxy
  • Analog: (S)-2-(Fmoc-amino)-2-(4-methoxyphenyl)acetic acid (CAS 1260596-73-3) . Key Difference: Methoxy (-OCH₃) replaces hydroxyl (-OH) at the para position. Implications:
  • Stereochemistry : The S-configuration may limit compatibility with enzymes favoring R-enantiomers.

Backbone Modifications

(a) Extended Carbon Chains
  • Analog: (4R)-4-(Fmoc-amino)-6-methylheptanoic acid (CAS 269078-75-3) . Key Difference: Heptanoic acid backbone with a methyl branch. Implications: Enhanced hydrophobicity for lipidated peptide synthesis or membrane-targeting applications.
(b) Cyclic Structures
  • Analog: 4-(Fmoc-amino)tetrahydro-2H-pyran-4-carboxylic acid (CAS 285996-72-7) . Key Difference: Tetrahydrofuran ring introduces rigidity. Implications: Improved metabolic stability compared to linear analogs.

Linker and Side Chain Variations

  • Analog: 4-[(Fmoc-amino)methyl]phenylacetic acid (CAS 176504-01-1) . Key Difference: Aminomethyl linker between phenyl and acetic acid groups. Implications: Increased flexibility for conjugation in bioconjugation or spacer design.

Stereochemical and Functional Group Diversity

  • Analog: (S)-2-(Fmoc-methylamino)-4-methoxy-4-oxobutanoic acid (CAS 2044710-58-7) . Key Differences:
  • Methyl substitution on the amino group.
  • Methoxy-oxobutanoic acid backbone instead of acetic acid. Implications:
  • Reduced nucleophilic reactivity due to methyl protection.
  • Ester group (methoxy) may require hydrolysis for activation in synthesis.

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Structural Features Applications/Implications
(R)-2-(Fmoc-amino)-2-(4-hydroxyphenyl)acetic acid 178119-93-2 C₂₃H₁₉NO₅ R-configuration, para-OH Peptide synthesis, drug discovery
(R)-2-(Fmoc-amino)-2-(3-hydroxyphenyl)acetic acid 615553-60-1 C₂₃H₁₉NO₅ R-configuration, meta-OH Altered receptor binding
(S)-2-(Fmoc-amino)-2-(4-methoxyphenyl)acetic acid 1260596-73-3 C₂₄H₂₁NO₅ S-configuration, para-OCH₃ Increased lipophilicity
4-[(Fmoc-amino)methyl]phenylacetic acid 176504-01-1 C₂₄H₂₁NO₄ Aminomethyl linker Bioconjugation
(4R)-4-(Fmoc-amino)-6-methylheptanoic acid 269078-75-3 C₂₂H₂₅NO₄ Heptanoic acid, methyl branch Lipidated peptides
4-(Fmoc-amino)tetrahydro-2H-pyran-4-carboxylic acid 285996-72-7 C₂₁H₂₁NO₅ Tetrahydrofuran ring Metabolic stability

Biologische Aktivität

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid, commonly referred to as Fmoc-D-Tyr(OH)-Ala, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula: C23H19NO5
  • Molecular Weight: 389.4 g/mol
  • CAS Number: 178119-93-2

The compound contains a fluorenylmethoxycarbonyl (Fmoc) protecting group and a hydroxyphenyl acetic acid moiety. The chirality of the compound plays a significant role in its biological activity, influencing how it interacts with various biological targets.

The biological activity of this compound is primarily attributed to its role as an amino acid unit in polypeptide synthesis. Its hydroxyl functionality allows for specific reactions that can direct biochemical pathways involved in protein synthesis.

Key Mechanisms:

  • Enzyme Interaction: The compound may interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or modulator.
  • Receptor Binding: Its structural features may enhance binding affinity to target proteins or receptors, influencing various cellular processes.

Biological Activities

Several studies have reported on the potential therapeutic applications of this compound:

  • Antioxidant Activity: The hydroxyphenyl moiety is known for its antioxidant properties, which could protect cells from oxidative stress.
  • Antimicrobial Properties: Preliminary research indicates that derivatives of fluorenone structures exhibit antibacterial and anti-inflammatory activities, suggesting similar potential for this compound .
  • Antiproliferative Effects: Fluorenone derivatives have shown antiproliferative activity against cancer cell lines, indicating that this compound could be explored as a lead compound in cancer therapy .

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of fluorenone derivatives, including those with similar structural motifs to this compound). Results indicated significant inhibition against various bacterial strains, suggesting that the fluorenone framework contributes to its bioactivity.

Study 2: Antiproliferative Activity

Research on related compounds revealed that modifications in the fluorenone structure could enhance antiproliferative effects against specific cancer cell lines. The introduction of hydroxyl groups was found to increase activity, highlighting the importance of functionalization in developing effective anticancer agents .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acidEnantiomer with similar propertiesDifferent biological activities due to chirality
Fmoc-protected amino acidsOther amino acids protected with the Fmoc groupUsed extensively in peptide synthesis
Hydroxyphenyl acetic acid derivativesSimilar hydroxyphenyl acetic acid moietiesVarious chemical and biological applications

This table illustrates how variations in structure can lead to different biological outcomes, emphasizing the need for detailed studies on chirality and functional groups.

Q & A

What are the standard synthetic routes for (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid, and how can purity be optimized?

Answer:
The synthesis typically involves Fmoc-protection of the amino group using Fmoc chloride in the presence of a base (e.g., sodium carbonate) in DMF or dichloromethane . Key steps include:

Amino group protection : React the primary amine with Fmoc chloride under inert conditions.

Coupling reactions : Use carbodiimide-based coupling agents (e.g., HBTU or DCC) to link the protected amino acid to other residues.

Deprotection : Remove the Fmoc group with piperidine (20% in DMF) for subsequent peptide elongation.
Purity optimization :

  • Purify via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA).
  • Confirm stereochemical integrity using chiral HPLC or circular dichroism .

How can researchers ensure stereochemical fidelity during synthesis, particularly for the (R)-configuration?

Answer:

  • Chiral auxiliaries : Use enantiomerically pure starting materials (e.g., (R)-4-hydroxyphenylglycine derivatives) .
  • Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived catalysts) during coupling steps to minimize racemization .
  • Analytical validation : Verify configuration via NMR (e.g., NOE experiments) or X-ray crystallography if crystals are obtainable .

What are the critical stability considerations for this compound under varying experimental conditions?

Answer:

  • Storage : Store at -20°C under argon to prevent hydrolysis of the Fmoc group and oxidation of the hydroxyphenyl moiety .
  • Reaction conditions : Avoid prolonged exposure to basic environments (e.g., >pH 9) to prevent premature deprotection.
  • Light sensitivity : Protect from UV light to avoid degradation of the fluorenyl group .

How can researchers troubleshoot low coupling efficiency in solid-phase peptide synthesis (SPPS) using this compound?

Answer:

  • Activation optimization : Use HOBt/DIC instead of HBTU for sterically hindered residues.
  • Solvent choice : Switch to DCM:DMF (1:1) to improve solubility of hydrophobic intermediates .
  • Double coupling : Repeat the coupling step with fresh reagents to ensure complete reaction.
  • Monitoring : Use Kaiser test or chloranil test to detect free amines .

What analytical techniques are most reliable for characterizing this compound and its derivatives?

Answer:

  • NMR spectroscopy : 1H/13C NMR to confirm backbone structure and substitution patterns.
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular weight validation.
  • HPLC : Chiral columns to resolve enantiomeric impurities (<1% threshold) .

How does the 4-hydroxyphenyl group influence the compound’s reactivity in peptide synthesis?

Answer:

  • Hydrogen bonding : The phenolic -OH participates in intra-/intermolecular H-bonding, affecting solubility and aggregation.
  • Oxidation risk : Susceptible to oxidation; stabilize with antioxidants (e.g., ascorbic acid) during long reactions .
  • Protection strategies : Temporarily protect the -OH group with tert-butyldimethylsilyl (TBS) if side reactions occur .

What methodologies are recommended for resolving contradictions in reported synthetic yields?

Answer:

  • Reaction parameter mapping : Systematically vary solvents (e.g., DMF vs. THF), temperatures, and catalysts.
  • Byproduct analysis : Use LC-MS to identify side products (e.g., Fmoc deprotection byproducts).
  • Reproducibility checks : Cross-validate with literature protocols (e.g., vs. 19) and adjust stoichiometry .

How does this compound compare to structurally similar Fmoc-protected amino acids in peptide chain assembly?

Answer:

  • Steric effects : The 4-hydroxyphenyl group introduces steric hindrance, reducing coupling efficiency compared to aliphatic analogs.
  • Solubility : Lower solubility in nonpolar solvents due to the phenolic -OH; requires polar aprotic solvents (e.g., DMF) .
  • Biological interactions : The hydroxyphenyl moiety enhances interactions with aromatic residues in target proteins, useful in drug design .

What precautions are necessary for safe handling and disposal of this compound?

Answer:

  • PPE : Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation of dust; work in a fume hood .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Ecotoxicity : Limited data available; assume toxicity to aquatic life and avoid drain disposal .

What advanced applications exist for this compound beyond peptide synthesis?

Answer:

  • Drug conjugates : Link to anticancer agents via click chemistry (e.g., azide-alkyne cycloaddition) for targeted delivery .
  • Biomaterial functionalization : Incorporate into hydrogels for controlled release systems.
  • Enzyme inhibition studies : Use as a scaffold to design inhibitors targeting tyrosine kinase or proteases .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.